molecular formula C11H16N2O7 B12407576 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

Cat. No.: B12407576
M. Wt: 288.25 g/mol
InChI Key: ZJQLVUOUHLNLDA-LCFZEIEZSA-N
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Description

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The process may also include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes involved in nucleic acid synthesis or by interfering with the replication of viral genomes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Uridine: Another pyrimidine nucleoside with a similar structure but different functional groups.

    Cytidine: Similar in structure but contains an amino group instead of a methoxy group.

    Thymidine: Contains a methyl group instead of a hydroxymethyl group.

Uniqueness: 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methoxy groups

Properties

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7?,8+,10-/m1/s1

InChI Key

ZJQLVUOUHLNLDA-LCFZEIEZSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)CO

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O

Origin of Product

United States

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